1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-
CAS No.: 1217320-19-8
Cat. No.: VC0109671
Molecular Formula: C12H13NOS2
Molecular Weight: 251.362
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217320-19-8 |
|---|---|
| Molecular Formula | C12H13NOS2 |
| Molecular Weight | 251.362 |
| IUPAC Name | 1-[(4R)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one |
| Standard InChI | InChI=1S/C12H13NOS2/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1 |
| Standard InChI Key | LGVYUGKSBWUYOP-JTQLQIEISA-N |
| SMILES | CCC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Introduction
1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- is a chemical compound belonging to the thiazolidinone class, which is known for its diverse biological activities. This compound has garnered significant attention in both academic and industrial research due to its potential applications in medicinal chemistry and material science. Its unique structure, featuring a propanone moiety attached to a thiazolidine ring with a phenyl substituent and a thioxo group, contributes to its reactivity and interaction with biological systems.
Synthesis Methods
The synthesis of 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- typically involves the reaction of a thiazolidine derivative with a phenyl-substituted ketone. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. In industrial settings, more scalable methods like continuous flow synthesis may be employed to improve yield and purity.
Biological Activities and Applications
This compound exhibits diverse biological activities, making it a subject of interest for therapeutic applications. It is known to interact with specific molecular targets within cells, potentially inhibiting enzymes that regulate various biological pathways. Research indicates that it may have anticancer properties, as demonstrated by its ability to induce apoptosis in certain cancer cell lines.
Mechanism of Action
The mechanism of action involves binding to specific enzymes, inhibiting their activity. This inhibition can lead to various biological effects depending on the targeted enzyme. For example, inhibiting a key enzyme in a metabolic pathway can disrupt the pathway, leading to therapeutic effects in disease models.
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